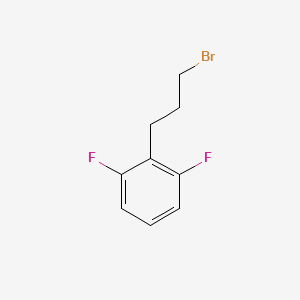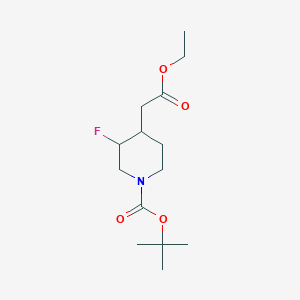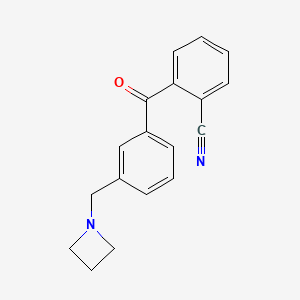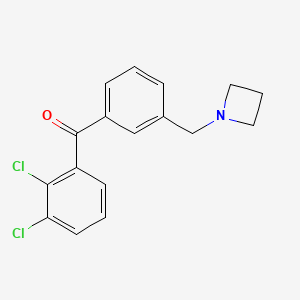
2'-氯-4'-氟-3-(3-甲氧基苯基)丙酮
描述
2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14ClFO2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone consists of a propiophenone core with chlorine and fluorine substitutions at the 2’ and 4’ positions respectively, and a methoxyphenyl group at the 3 position .科学研究应用
合成和聚合物应用
2'-氯-4'-氟-3-(3-甲氧基苯基)丙酮已被用于与苯乙烯合成新型共聚物,展示了该化合物在聚合物科学中的实用性。通过哌啶催化的Knoevenagel缩合过程合成了卤素环二取代的丙基2-氰基-3-苯基-2-丙烯酸酯,包括具有氯-氟取代的变体。然后将这些化合物与苯乙烯共聚,以生产共聚物,并对其组成、结构和热分解特性进行了分析,表明它们在材料科学中具有潜力,可用于创建具有特定热性能和结构性能的新型聚合物混合物 (Savittieri et al., 2022); (Kharas et al., 2016)。
有机合成和氟化
该化合物的衍生物,特别是涉及氯和氟取代的衍生物,已被探索其反应性和在创造新的有机分子方面的潜力。这项研究对于开发新型化学反应和构建复杂分子具有重要意义,这可能对包括制药和材料科学在内的各个领域有益。例如,对取代的(2E)-3-(2-氟-4-苯氧基苯基)-1-苯基丙-2-烯-1-酮的研究突出了类似化合物的分子结构和堆积机制,揭示了它们在设计具有特定分子间相互作用的药物或功能材料中的潜在应用 (Chopra et al., 2007)。
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may also interact with transition metals used in these reactions.
Mode of Action
The mode of action of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond between the compound and another organic molecule, facilitated by the transition metal catalyst.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone . This reaction results in the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide range of organic compounds.
Pharmacokinetics
The compound’s physical properties, such as its boiling point and melting point , suggest that it may have good bioavailability.
Result of Action
The primary result of the action of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is the formation of a new carbon-carbon bond through a Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The efficacy and stability of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone are likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base, and is often performed in an organic solvent . Therefore, the presence and concentration of these reagents, as well as the temperature and pressure of the reaction environment, could significantly impact the compound’s action.
生化分析
Biochemical Properties
2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes .
Cellular Effects
The effects of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active site of certain enzymes, inhibiting their activity and thereby affecting downstream metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy .
属性
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(18)10-15(14)17/h2-4,6-7,9-10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOIUBCVWOHDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644243 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-04-7 | |
| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)






![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)